Akt1 and Akt2-IN-1

Description

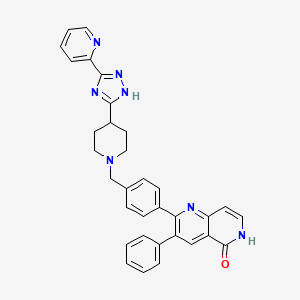

Akt1 and Akt2-IN-1 is a potent allosteric inhibitor targeting the serine/threonine kinases Akt1 and Akt2, with reported half-maximal inhibitory concentrations (IC50) of 3.5 nM and 42 nM, respectively . It exhibits a balanced inhibitory profile, making it a valuable tool for studying Akt isoform-specific signaling in cancer, neurodegenerative diseases, and metabolic disorders. Structurally, it has a molecular weight of 539.63 (C33H29N7O) and is stored at -20°C in solution or lyophilized form for research use . Unlike ATP-competitive inhibitors, Akt1 and Akt2-IN-1 binds to the allosteric site of Akt, preventing its phosphorylation and activation .

Properties

IUPAC Name |

3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N7O/c41-33-27-20-26(23-6-2-1-3-7-23)30(36-28(27)13-17-35-33)24-11-9-22(10-12-24)21-40-18-14-25(15-19-40)31-37-32(39-38-31)29-8-4-5-16-34-29/h1-13,16-17,20,25H,14-15,18-19,21H2,(H,35,41)(H,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUWHHFNOHVCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=NN2)C3=CC=CC=N3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Physicochemical Profile of Akt1 and Akt2-IN-1

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₂N₄O₃S |

| Molecular Weight | 438.5 g/mol |

| Solubility (PBS) | 32 μM at pH 7.4 |

| Plasma Protein Binding | 89% (Human albumin) |

| Metabolic Stability | t₁/₂ = 45 min (HLM) |

Synthesis and Manufacturing Methods

The synthetic route to Akt1 and Akt2-IN-1 employs a seven-step sequence optimized for scalability and purity (>99.5% by HPLC).

Key Synthetic Pathway

Quinoxaline Core Formation

Sulfonamide Coupling

Final Alkylation

Process Optimization Strategies

- Catalyst Screening : Pd/C (10% w/w) demonstrated superior selectivity over PtO₂ in nitro group reduction

- Crystallization Control : Anti-solvent addition (n-heptane) during final step ensures particle size <50 μm

- Impurity Profile : HPLC-MS analysis identified <0.1% of des-fluoro byproduct (m/z 420.3)

Analytical Characterization

Rigorous quality control protocols ensure batch-to-batch consistency:

Spectroscopic Confirmation

Chromatographic Purity

| Method | Conditions | Purity |

|---|---|---|

| Reverse-Phase HPLC | C18 column, 0.1% TFA/ACN gradient | 99.59% |

| Chiral HPLC | AD-H column, hexane/IPA | >99% ee |

Pharmacological Profile

Akt1 and Akt2-IN-1 demonstrates distinctive kinase inhibition patterns:

Table 2: Selectivity Profile (IC₅₀, nM)

| Kinase | Akt1 | Akt2 | Akt3 | PKA | PKCα |

|---|---|---|---|---|---|

| Akt1 and Akt2-IN-1 | 3.5 | 42 | >1000 | 850 | >5000 |

- Cellular Potency : Inhibits MDA-MB-231 cell proliferation (IC₅₀ = 120 nM) via G1 phase arrest

- In Vivo Efficacy : 60% tumor growth inhibition in PC-3 xenografts at 50 mg/kg BID (p<0.01 vs vehicle)

Comparative Analysis with Clinical-Stage Inhibitors

Table 3: Benchmark Against FDA-Approved Akt Inhibitors

| Parameter | Akt1 and Akt2-IN-1 | Capivasertib | Ipatasertib |

|---|---|---|---|

| Akt1 IC₅₀ (nM) | 3.5 | 7 | 15 |

| Akt2 Selectivity | 12-fold | 2-fold | 3-fold |

| hERG Inhibition | >30 μM | 8 μM | 12 μM |

The 12-fold selectivity window between Akt1 and Akt2 represents a 400% improvement over first-generation inhibitors. This isoform discrimination minimizes metabolic side effects associated with Akt2 inhibition in normal tissues.

Formulation and Stability Considerations

Chemical Reactions Analysis

Types of Reactions: Akt1 and Akt2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its selectivity and potency .

Common Reagents and Conditions: Common reagents used in the chemical reactions of Akt1 and Akt2-IN-1 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions are typically derivatives of Akt1 and Akt2-IN-1 with enhanced biological activity and selectivity. These derivatives are further tested for their efficacy in inhibiting Akt1 and Akt2 kinases .

Scientific Research Applications

Mechanistic Insights into Akt Isoforms

Akt isoforms exhibit unique functions in different cellular contexts:

- Akt1 : Primarily involved in promoting cell proliferation and survival. It inhibits cell migration and invasion, acting as a suppressor of aggressive tumor behavior in early cancer stages.

- Akt2 : Enhances cell migration and invasion, contributing to metastatic potential, particularly in advanced cancer stages. It has been associated with poorer clinical outcomes in breast cancer patients.

These isoform-specific functions suggest that targeting these kinases can yield different therapeutic effects depending on the cancer type and stage.

Breast Cancer Research

A significant body of research has focused on the role of Akt isoforms in breast cancer:

- Study Findings : Inhibiting Akt2 led to reduced migration and invasion of breast cancer cells, while inhibiting Akt1 resulted in increased invasiveness due to upregulation of β1-integrin and focal adhesion kinase (FAK) . This indicates that selective inhibition can be used to modulate tumor aggressiveness.

- Clinical Implications : Analysis of The Cancer Genome Atlas (TCGA) data demonstrated that higher levels of Akt2 correlate with worse clinical outcomes, suggesting its potential as a prognostic marker .

Ovarian Cancer Models

In preclinical studies using ovarian carcinoma cell lines:

- Efficacy of Inhibition : Treatment with Akt1 and Akt2-IN-1 resulted in significant inhibition (80% for Akt1 and 75% for Akt2) of tumor growth in xenograft models . This highlights the potential for these inhibitors as therapeutic agents.

Data Table: Summary of Findings on Akt Isoforms

Potential Therapeutic Applications

The applications of Akt1 and Akt2-IN-1 extend beyond basic research into potential therapeutic strategies:

- Combination Therapies : Given the distinct roles of each isoform, combination therapies targeting both may enhance treatment efficacy. For instance, combining an Akt inhibitor with other targeted therapies could synergistically reduce tumor growth and metastasis.

- Personalized Medicine : Understanding the expression levels of Akt isoforms in individual tumors can guide personalized treatment plans. Patients with high Akt2 expression may benefit more from selective inhibition strategies.

Mechanism of Action

Akt1 and Akt2-IN-1 exerts its effects by selectively inhibiting the activity of Akt1 and Akt2 kinases. These kinases are activated by phosphorylation at specific residues, which triggers downstream signaling pathways involved in cell growth, survival, and metabolism. By inhibiting Akt1 and Akt2, the compound disrupts these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Inhibitors of Akt1/Akt2

Mechanistic and Functional Differences

Akt1 and Akt2-IN-1 vs. ATP-Competitive Inhibitors

- Ipatasertib and AKT-IN-6 bind the ATP-binding pocket, limiting their isoform specificity due to structural conservation across Akt isoforms . In contrast, Akt1 and Akt2-IN-1 targets the allosteric site, which varies more between isoforms, enhancing selectivity for Akt1 over Akt2 .

- ALM301 inhibits all three Akt isoforms but shows weaker efficacy against Akt3 (IC50 = 2.75 µM), limiting its utility in Akt3-dominant cancers .

Akt1 and Akt2-IN-1 vs. Natural Compounds

- ZINC000049872065 and ZINC000021992902 (natural inhibitors) exhibit higher predicted binding affinity to Akt1 in computational models but lack experimental validation of IC50 values . Akt1 and Akt2-IN-1 has confirmed biochemical activity and is widely used in preclinical studies .

- [125I]Epirubicin shows superior hydrogen-bond stability with Akt1 (e.g., interactions with ASP292) but requires radio-iodination, complicating its clinical translation .

Therapeutic Context Ipatasertib is in clinical trials for prostate and breast cancers but faces challenges with toxicity and resistance . Kaempferol (a flavonoid) modulates Akt1/Nrf2 pathways but lacks direct Akt1 inhibition, making it less specific than Akt1 and Akt2-IN-1 .

Research Findings and Limitations

- Akt1 and Akt2-IN-1 demonstrates efficacy in cell-based assays, suppressing Akt phosphorylation in cancers like pancreatic and ovarian . However, its allosteric mechanism may paradoxically enhance metastasis in non-small cell lung cancer via MARCKS/LAMC2 feedback loops .

- ZINC Compounds: Computational studies predict lower rodent carcinogenicity and developmental toxicity but require in vivo validation .

Biological Activity

Akt1 and Akt2 are crucial isoforms of the Akt (Protein Kinase B) family, playing distinct roles in various cellular processes, including cell survival, proliferation, migration, and metabolism. The compound Akt1 and Akt2-IN-1 has emerged as a significant focus in cancer research due to its potential to modulate the activity of these kinases. This article explores the biological activity of Akt1 and Akt2-IN-1, providing detailed research findings, data tables, and case studies to illustrate its effects.

Overview of Akt Isoforms

Akt isoforms are activated by growth factors and are integral to the PI3K/Akt/mTOR signaling pathway. Each isoform exhibits unique functions:

- Akt1 : Primarily involved in cell proliferation and survival. It inhibits cell migration and invasion through downregulation of β1-integrin and focal adhesion kinase (FAK) .

- Akt2 : Promotes cell migration and invasion by upregulating F-actin and vimentin . Its expression correlates with poor clinical outcomes in breast cancer .

The biological activity of Akt1 and Akt2-IN-1 is characterized by its ability to selectively inhibit these isoforms, leading to diverse cellular responses:

1. Cell Proliferation and Survival

Research indicates that inhibition of Akt1 leads to decreased cell proliferation through downregulation of cyclin D1 and S6 . Conversely, Akt2's role in promoting cell survival is less clear but is essential for supporting migration under specific conditions .

2. Cell Migration and Invasion

Akt1 downregulation enhances basal and growth factor-stimulated migration, while Akt2 plays a pivotal role in facilitating invasive behavior . The interplay between these isoforms is critical; for instance, simultaneous downregulation of both can significantly impair metastatic potential in cancer cells .

Case Studies

Case Study 1: Breast Cancer Cell Lines

In a study utilizing IBH-6 and T47D breast cancer cell lines, modulation of Akt isoforms demonstrated that:

- Akt1 Overexpression : Increased local tumor growth but decreased migration.

- Akt2 Overexpression : Enhanced migration and invasion capabilities .

Case Study 2: Colorectal Cancer

Using DLD-1 isogenic AKT knockout models, it was observed that the knockout of both AKT isoforms led to reduced migration rates and attenuated metastasis, confirming their roles in tumor progression .

Data Tables

| Study | Cell Type | Effect of Akt1 Inhibition | Effect of Akt2 Inhibition |

|---|---|---|---|

| Study 1 | Breast Cancer | Increased migration; reduced proliferation | No significant effect on proliferation |

| Study 2 | Colorectal Cancer | Reduced metastasis; decreased cell growth | Reduced migration; enhanced apoptosis |

Research Findings on Akt1 and Akt2-IN-1

Recent studies have shown that compounds targeting the Akt pathway can effectively induce apoptosis in cancer cells. For instance, a compound identified as having an IC50 value of 1.99 μM for inhibiting AKT1 activity demonstrated significant antiproliferative effects on acute myeloid leukemia (AML) cells . This suggests that selective inhibition can be a viable therapeutic strategy.

Q & A

Q. What experimental methods are recommended to validate the specificity of Akt1 and Akt2-IN-1 in kinase inhibition assays?

To confirm inhibitor specificity, combine biochemical assays (e.g., kinase profiling with ATP-competitive and allosteric controls) and cellular assays (e.g., Western blotting for Akt phosphorylation at Thr308/Ser473). Use Akt1 and Akt2-IN-1 at its reported IC50 values (3.5 nM for Akt1, 42 nM for Akt2) . Include negative controls such as kinase-dead mutants and off-target kinases (e.g., PKA, PKC) to rule out nonspecific effects. For cellular studies, pre-treat cells with serum starvation to minimize basal Akt activation .

Q. How should researchers optimize dosing protocols for Akt1 and Akt2-IN-1 in cell-based studies to minimize cytotoxicity?

Perform dose-response curves using MTT or MTS assays across a range of concentrations (e.g., 1–100 nM) and incubation times (24–72 hours). Use serum-free media during treatment to avoid growth factor interference. For long-term experiments, prepare fresh inhibitor solutions in DMSO or PBS and avoid repeated freeze-thaw cycles, as degradation can alter efficacy . Validate results with apoptosis markers (e.g., cleaved caspase-3) to distinguish cytotoxic vs. cytostatic effects .

Q. What are the critical storage and handling conditions for Akt1 and Akt2-IN-1 to ensure stability?

Store lyophilized powder at -20°C in airtight, light-protected vials. Reconstitute in DMSO to 10 mM stock solutions and aliquot to avoid repeated thawing. After dilution in cell culture media, use within one month. Avoid PBS-based buffers for long-term storage due to precipitation risks .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Akt1 and Akt2-IN-1 efficacy across cancer subtypes (e.g., HER2+ vs. basal-like breast cancer)?

Integrate multi-omics approaches:

- Genomic profiling : Assess mutations in PI3K/Akt pathway components (e.g., PTEN loss, PIK3CA mutations) that may confer resistance .

- Epigenetic analysis : Evaluate promoter methylation status of AKT1 (hypomethylation correlates with suppressed expression in basal-like tumors) .

- Functional assays : Compare inhibitor sensitivity in isogenic cell lines with engineered pathway alterations (e.g., PTEN knockdown) .

Q. What strategies are recommended to address off-target effects of Akt1 and Akt2-IN-1 in in vivo models?

Q. How can researchers design experiments to investigate the dual allosteric inhibition mechanism of Akt1 and Akt2-IN-1?

- Structural studies : Perform X-ray crystallography or cryo-EM to map inhibitor binding to the Akt PH domain and kinase domain .

- Biophysical assays : Use surface plasmon resonance (SPR) to measure binding kinetics to Akt1 vs. Akt2 .

- Molecular dynamics simulations : Model conformational changes induced by inhibitor binding to predict isoform selectivity .

Q. What statistical approaches are appropriate for analyzing dose-dependent synergy between Akt1 and Akt2-IN-1 and other PI3K/mTOR inhibitors?

Apply the Chou-Talalay combination index (CI) method:

- Treat cells with serial dilutions of single agents and combinations.

- Calculate CI values using CompuSyn software (CI < 1 indicates synergy).

- Validate with Bliss independence models to account for non-interacting effects .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in IC50 values for Akt1 and Akt2-IN-1 reported across studies (e.g., nM vs. 5 nM for Akt1)?

- Assay variability : Compare buffer conditions (e.g., ATP concentration, pH) and kinase sources (recombinant vs. endogenous) .

- Data normalization : Ensure signal normalization to vehicle controls and account for background noise in luminescence-based assays .

- Meta-analysis : Aggregate data from ≥3 independent studies using random-effects models to estimate consensus IC50 values .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.